molecular formula C21H25FN2O3S B4083344 N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide

Cat. No.: B4083344
M. Wt: 404.5 g/mol
InChI Key: MVZKTSZXWPJALW-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzylpiperidine core. One common method involves the catalytic hydrogenation of 4-cyanopyridine with toluene to yield 4-benzylpyridine, followed by further catalytic hydrogenation to form 4-benzylpiperidine . This intermediate can then be reacted with various reagents to introduce the oxoethyl and sulfonamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing robust catalysts such as rhodium on alumina . The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and piperidine moieties, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide exerts its effects involves multiple molecular targets and pathways. It has been shown to interact with acetylcholinesterase, inhibiting its activity and preventing the aggregation of amyloid-beta peptides . This interaction is crucial in the context of Alzheimer’s disease, where the compound stabilizes the alpha-helical content of amyloid-beta and inhibits its toxic conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase and prevent amyloid-beta aggregation makes it particularly valuable in Alzheimer’s disease research .

Properties

IUPAC Name

N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-23(28(26,27)20-9-7-19(22)8-10-20)16-21(25)24-13-11-18(12-14-24)15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZKTSZXWPJALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-fluoro-N-methylbenzenesulfonamide
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